3-(5-Bromopyridin-3-yl)propanenitrile
Description
3-(5-Bromopyridin-3-yl)propanenitrile is a pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a propanenitrile group at the 3-position. Its molecular formula is C₈H₅BrN₂, with a molecular weight of 223.05 g/mol. The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving halogenated pyridine precursors. The nitrile group confers reactivity, enabling further functionalization, while the bromine atom enhances electron-withdrawing effects, influencing electronic properties and intermolecular interactions.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features make it valuable for constructing heterocyclic frameworks, such as indoles or quinolines, through cyclization reactions .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-2H2 |
InChI Key |
FRKJLMPWWFKUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)propanenitrile typically involves the bromination of pyridine derivatives followed by a nitrile addition. One common method involves the reaction of 5-bromopyridine with acrylonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It is used in the development of organic electronic materials due to its electronic properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative or compound it is part of .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following pyridine derivatives share structural similarities with 3-(5-Bromopyridin-3-yl)propanenitrile but differ in substituents or functional groups, leading to distinct properties:
Key Compounds for Comparison:
3-(5-Chloropyridin-3-yl)propanenitrile Substituent: Chlorine at the 5-position. Molecular Weight: 178.61 g/mol.
3-(5-Bromo-2-aminopyridin-3-yl)propanenitrile Substituent: Bromine at 5-position and amino group at 2-position. Molecular Weight: 238.07 g/mol. Reactivity: The amino group donates electrons, counteracting bromine’s electron-withdrawing effect, which may alter solubility and reactivity in cross-coupling reactions.
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate () Substituent: Methyl acrylate ester and amino group. Molecular Weight: 285.11 g/mol. Reactivity: The acrylate ester enables conjugation-based reactions (e.g., Diels-Alder), while the amino group enhances solubility in polar solvents .
Physicochemical Properties
Key Observations :
- Bromine increases molecular weight and lipophilicity compared to chlorine.
- Amino and ester groups enhance solubility in polar solvents due to hydrogen bonding and polarity .
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